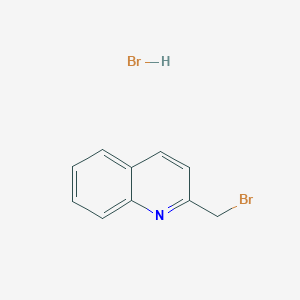

2-(Bromomethyl)quinoline hydrobromide

Übersicht

Beschreibung

2-(Bromomethyl)quinoline hydrobromide is a quinoline derivative . It has a molecular formula of C10H9Br2N and a molecular weight of 302.993 Da .

Synthesis Analysis

Quinoline synthesis involves various methods, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine can produce 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro .Molecular Structure Analysis

The linear formula of 2-(Bromomethyl)quinoline hydrobromide is C10H8BrN . Its empirical formula is also C10H8BrN .Chemical Reactions Analysis

Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis

2-(Bromomethyl)quinoline hydrobromide is a solid at 20 degrees Celsius . It has a molecular weight of 222.08 .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Quinoline Derivatives

2-(Bromomethyl)quinoline hydrobromide: is a key intermediate in the synthesis of various bioactive quinoline derivatives. These derivatives have shown potential in medicinal chemistry, particularly for their antimicrobial and anticancer properties . The bromomethyl group in the compound acts as a reactive site for further functionalization, leading to a wide array of quinoline-based pharmacophores.

Antimicrobial Agent Development

The quinoline nucleus is known for its antimicrobial activity. By modifying 2-(Bromomethyl)quinoline hydrobromide , researchers can develop new antimicrobial agents with improved efficacy against Gram-positive and Gram-negative bacteria . This is crucial in the fight against antibiotic-resistant strains.

Anticancer Research

Quinoline compounds, including those derived from 2-(Bromomethyl)quinoline hydrobromide , are being explored for their anticancer properties. They have been found to inhibit DNA synthesis in cancer cells by targeting DNA gyrase and topoisomerase, which are essential for cell proliferation .

Antimalarial Activity

The quinoline ring system is a core structure in many antimalarial drugs. Derivatives of 2-(Bromomethyl)quinoline hydrobromide can be synthesized to create novel compounds that may exhibit potent antimalarial activity, contributing to the development of new treatments for this life-threatening disease .

Material Science Applications

In material science, 2-(Bromomethyl)quinoline hydrobromide can be used to synthesize organic compounds with specific optical properties. These materials can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .

Catalyst Development

Quinoline derivatives synthesized from 2-(Bromomethyl)quinoline hydrobromide can act as ligands in catalytic systems. These catalysts can be employed in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure pharmaceuticals .

Chemical Sensor Fabrication

The quinoline moiety can be utilized in the development of chemical sensors. By functionalizing 2-(Bromomethyl)quinoline hydrobromide , researchers can create sensors that detect specific ions or molecules, which is important for environmental monitoring and diagnostics .

Neurological Disorder Treatment Research

Quinoline derivatives are being investigated for their potential in treating neurological disorders. Compounds derived from 2-(Bromomethyl)quinoline hydrobromide may interact with neural receptors or enzymes, offering new avenues for the treatment of diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCAMMGJTSBUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736056 | |

| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)quinoline hydrobromide | |

CAS RN |

213337-42-9 | |

| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)